molecular formula C21H24N6O3 B3016685 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-97-4

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3016685
CAS No.: 1105230-97-4
M. Wt: 408.462
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Description

The compound 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to the triazoloquinazoline class, characterized by a fused heterocyclic core with a triazole ring adjacent to a quinazoline moiety. Its structure includes:

  • Cyanomethyl group at position 2.
  • Cyclohexyl carboxamide at position 6.
  • Propyl substituent at position 3.
  • Two ketone groups at positions 1 and 4.

Properties

IUPAC Name

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-2-11-25-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(25)24-26(12-10-22)21(27)30/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRHDAWPFGVDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid can yield quinazoline derivatives, which can then be further modified to introduce the triazole ring . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it has applications in the field of materials science, where it is used to develop new materials with unique properties .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-(Cyanomethyl), 4-propyl, N-cyclohexyl carboxamide C23H25N5O3 443.5 (estimated) High polarity due to cyanomethyl; potential for kinase inhibition .
N-Cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-... (1105212-78-9) 4-methyl, 2-(4-methylbenzyl) C25H27N5O3 445.5 Increased lipophilicity from benzyl group; possible enhanced membrane permeability.
2-(3-Chlorobenzyl)-N-cyclopentyl-... (1242913-25-2) 2-(3-chlorobenzyl), 4-(3-methylbutyl), N-cyclopentyl C27H30ClN5O3 508.0 Chlorine atom enhances electronegativity; bulky substituents may affect binding.
3-(4-Chlorophenyl)-N-cyclopropyl-... (1031594-96-3) 3-(4-chlorophenyl), N-cyclopropyl C19H14ClN5O2 379.8 Smaller molecular weight; cyclopropyl may improve metabolic stability.
2-(2-Chloro-6-fluorobenzyl)-N-cyclohexyl-... 2-(2-chloro-6-fluorobenzyl), 4-propyl, N-cyclohexyl C26H26ClFN5O3 510.0 (estimated) Halogenated benzyl group enhances reactivity; fluorine may improve bioavailability.

Research Findings and Data Gaps

  • In Silico Studies: Ligand-based virtual screening () highlights the triazoloquinazoline core as a promising scaffold for kinase inhibitors. The target compound’s cyanomethyl group may optimize binding to ATP pockets .
  • Experimental Data Limitations: No direct activity data for the target compound are available in the evidence. Comparisons rely on structural analogs and cheminformatics principles .
  • Key Research Needs :
    • Experimental validation of target compound’s physicochemical properties (e.g., logP, solubility).
    • Comparative bioactivity assays against kinases or other targets.

Biological Activity

The compound 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a quinazoline core fused with a triazole ring and features such as a cyanomethyl group and a carboxamide group. Its molecular formula is C₁₅H₁₈N₄O₃.

The unique functional groups present in this compound suggest diverse reactivity:

  • Cyanomethyl Group : Capable of nucleophilic substitution reactions.
  • Carboxamide Moiety : Can participate in condensation reactions.
  • Dioxo Functionality : May engage in redox reactions.
  • Triazole Ring : Potential involvement in coordination with metal ions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities. These activities can be categorized into various therapeutic areas:

Anticancer Activity

Several studies have reported that quinazoline derivatives possess anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM).

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent:

  • Targeting Inflammatory Pathways : It may inhibit the production of pro-inflammatory cytokines.
  • Research Findings : In vitro studies demonstrated reduced levels of TNF-alpha and IL-6 in treated cells.

Antimicrobial Activity

Preliminary tests suggest potential antimicrobial properties:

  • Mechanism : The compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Case Study : Similar quinazoline derivatives have shown effectiveness against Gram-positive bacteria with MIC values between 10 to 50 µg/mL.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolineBenzyl substitutionAntitumor
N-cyclohexyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolineMethyl substitutionAnti-inflammatory
6-(4-fluorophenyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]quinazolineFluorophenyl groupPain modulation

Mechanistic Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for elucidating the mechanism of action and therapeutic potential:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

Q & A

Q. What are the common synthetic routes for this compound, and how are yields optimized?

The synthesis typically involves cyclocondensation reactions of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles to form the triazoloquinazoline core. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or dioxane improve solubility of intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Precursor purification : Pre-purification of carboxamide intermediates via recrystallization enhances final yields (e.g., 39.5% yield reported for a structurally similar triazoloquinazoline) .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

  • 1H NMR : Assigns protons in the triazoloquinazoline core (e.g., aromatic protons at δ 7.2–8.1 ppm and cyclohexyl protons at δ 1.2–2.5 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • Elemental analysis : Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. How are solubility challenges addressed during synthesis?

The compound is insoluble in water but dissolves in DMF or dioxane. For biological testing, dimethyl sulfoxide (DMSO) is used to prepare stock solutions, followed by dilution in aqueous buffers .

Q. What initial biological assays are suitable for evaluating bioactivity?

  • Antimicrobial testing : Use Mueller-Hinton agar with standard strains (e.g., S. aureus, E. coli) and reference compounds (e.g., nitrofurantoin) .
  • Cytotoxicity screening : MTT assays on adherent cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can cyclocondensation reactions be tailored to introduce the cyanomethyl and cyclohexyl groups?

  • Cyanomethyl incorporation : Use 1-amino-3-cyano-pyridone intermediates, reacting with chloroacetyl chloride under basic conditions .
  • Cyclohexyl group addition : Introduce N-cyclohexylcarboxamide precursors via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .
  • Regioselectivity control : Optimize steric and electronic effects using bulky bases (e.g., DBU) to direct substitution at the 8-position .

Q. How can structural contradictions in NMR data between batches be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing quinazoline C8-H from triazole protons) .
  • X-ray crystallography : Provides definitive bond-length/angle data (e.g., planar triazoloquinazoline core with dihedral angles ~59° for substituents) .
  • Batch consistency checks : Compare LC-MS fragmentation patterns and elemental analysis across batches .

Q. What experimental designs assess anticancer activity across diverse cell lines?

  • NCI-60 panel : Test the compound against 60 cancer cell lines (e.g., leukemia, melanoma) using sulforhodamine B (SRB) assays .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify targets (e.g., kinase inhibition profiles) .

Q. How are computational methods applied to predict biological interactions?

  • Molecular docking : Use crystal structures of homologous targets (e.g., EGFR kinase PDB: 1M17) to model binding interactions of the carboxamide group .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous triazoloquinazolines .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48 hours .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the propyl group) in liver microsomes .

Methodological Considerations

  • Data contradiction resolution : Cross-validate conflicting spectral data with orthogonal techniques (e.g., IR for functional groups if NMR is ambiguous) .
  • Bioactivity confirmation : Replicate antimicrobial/anticancer assays with positive controls (e.g., ketoconazole for antifungal activity) .

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